The synthesis of deuterated sulfonylurea derivatives like Tolazamide-d7 leverages strategic hydrogen-deuterium exchange and precursor-based deuteration. Key approaches include:
Table 1: Methods for Deuterium Incorporation in Sulfonylureas
Method | Reagent | Catalyst | Deuteration Site | Isotopic Purity |
---|---|---|---|---|
BH Catalysis | CD₃OD | Mn(I)/Fe complexes | α-Carbonyl | 90–98% |
Electrophilic Alkylation | CD₃I | None | Nucleophilic centers | 95–99% |
H/D Exchange | D₂O | Pt/C | Aliphatic C–H | 92–97% |
Tolazamide-d7 (1-(azepan-1-yl)-3-((4-(trideuteriomethyl)phenyl)sulfonyl)urea) requires precise deuteration at the para-methyl group (–CD₃) and azepane ring. Two primary routes are employed:1. Deuterated Precursor Route:- Synthesis of p-trideuteromethylbenzenesulfonyl chloride from deuterated toluene (C₆H₅CD₃) via chlorosulfonation.- Condensation with hexahydroazepine to form the sulfonamide intermediate, followed by urea coupling using [¹³C]phosgene for dual-isotope labeling [6] [9].2. Late-Stage Deuteration:- Tolazamide undergoes deuteration via Pd-catalyzed C–H activation using CD₃CO₂D, selectively replacing methyl hydrogens with deuterium. This method achieves 97% deuteration at the aryl methyl position but risks azepane ring deuteration (<5%) [3] [6].Key Challenge: Avoiding isotopic dilution during purification requires non-aqueous chromatography (e.g., supercritical CO₂) to preserve CD₃ integrity [6].
Deuteration alters reaction kinetics and metabolic stability:
Table 2: Performance Comparison of Tolazamide vs. Tolazamide-d7
Parameter | Tolazamide | Tolazamide-d7 | Change |
---|---|---|---|
CYP2C9 Oxidation Rate | 100% | 31% | ↓ 69% |
Half-life (in vitro) | 4.2 h | 13.5 h | ↑ 221% |
Synthetic Yield | 92% | 75% | ↓ 17% |
Metabolic Clearance | 18 mL/min/kg | 6 mL/min/kg | ↓ 67% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3